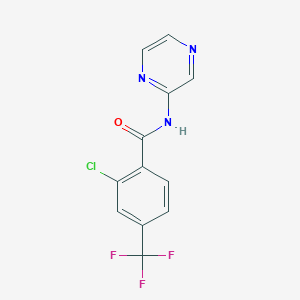
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide typically involves the reaction of 2-chloropyrazine with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the benzamide moiety.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrazine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-pyrazin-2-ylbenzamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-(trifluoromethyl)benzamide: Lacks the pyrazine ring, which may influence its binding properties and applications.
N-pyrazin-2-yl-4-(trifluoromethyl)benzamide: Similar structure but without the chlorine atom, potentially altering its chemical behavior.
Uniqueness
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide is unique due to the presence of both the pyrazine ring and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-pyrazin-2-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-9-5-7(12(14,15)16)1-2-8(9)11(20)19-10-6-17-3-4-18-10/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGWRZUBUVTGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(dimethylamino)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7611039.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyridin-2-yl)methanone](/img/structure/B7611046.png)
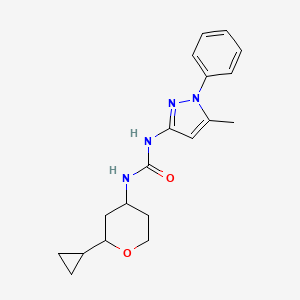
![N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7611059.png)
![3-[(3-Oxo-2-thiophen-2-ylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7611065.png)
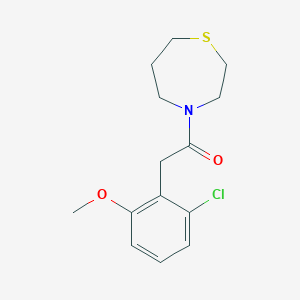
![2-(2-Chloro-6-methoxyphenyl)-1-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]ethanone](/img/structure/B7611078.png)
![4-[3-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2,3-dimethylquinoline](/img/structure/B7611080.png)
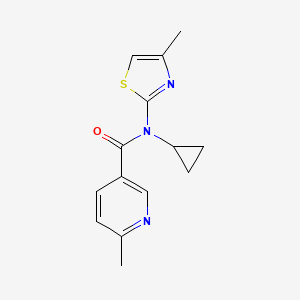
![2-[1-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B7611102.png)
![3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7611124.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B7611125.png)
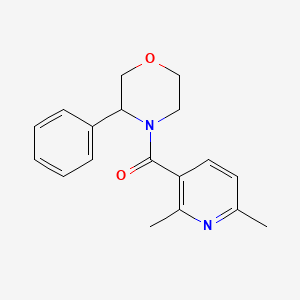
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7611138.png)
